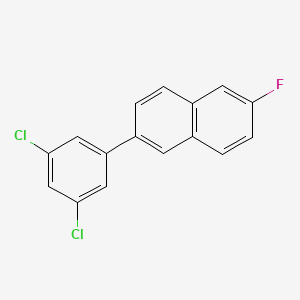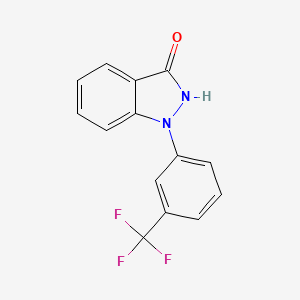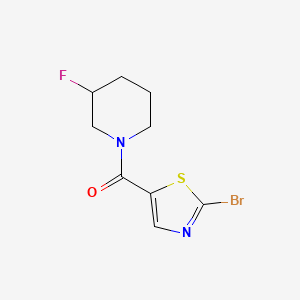
(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone is a chemical compound with the molecular formula C10H10BrFN2OS It is characterized by the presence of a bromothiazole ring and a fluoropiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone typically involves the reaction of 2-bromothiazole with 3-fluoropiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chlorothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone: Similar structure with a chlorine atom instead of bromine.
(2-Bromothiazol-5-yl)(3-methylpiperidin-1-yl)methanone: Similar structure with a methyl group instead of fluorine.
(2-Bromothiazol-5-yl)(3-hydroxypiperidin-1-yl)methanone: Similar structure with a hydroxyl group instead of fluorine.
Uniqueness
(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone is unique due to the presence of both bromothiazole and fluoropiperidine moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1290136-87-6 |
|---|---|
Fórmula molecular |
C9H10BrFN2OS |
Peso molecular |
293.16 g/mol |
Nombre IUPAC |
(2-bromo-1,3-thiazol-5-yl)-(3-fluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C9H10BrFN2OS/c10-9-12-4-7(15-9)8(14)13-3-1-2-6(11)5-13/h4,6H,1-3,5H2 |
Clave InChI |
JQUVFURGQIFCAU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)C2=CN=C(S2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


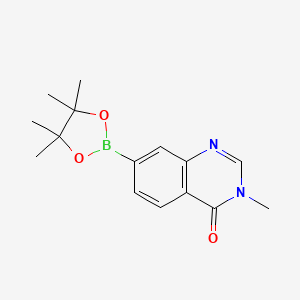
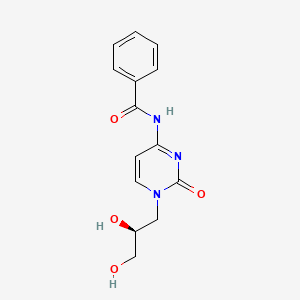


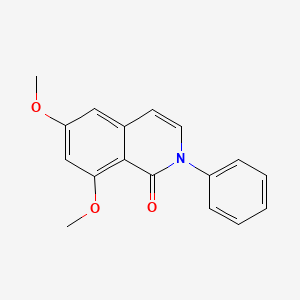

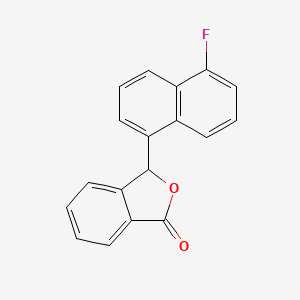

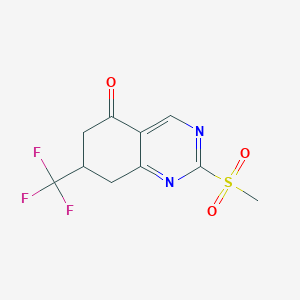

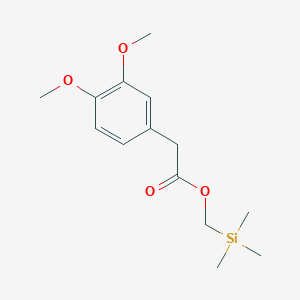
![[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B15063808.png)
